4(1H)-Pteridinone, 2-amino-6-methyl-

Vue d'ensemble

Description

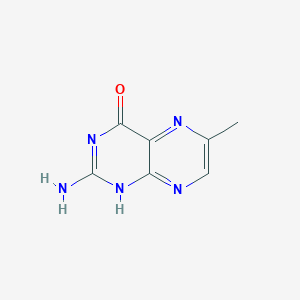

4(1H)-Pteridinone, 2-amino-6-methyl- (CAS: 708-75-8) is a heterocyclic compound with the molecular formula C₇H₇N₅O and a molecular weight of 177.16 g/mol . Structurally, it features a pteridinone core (a bicyclic system combining pyrimidine and pyrazine rings) substituted with an amino group at position 2 and a methyl group at position 4.

The compound’s IUPAC name is 2-amino-6-methyl-3H-pteridin-4-one, highlighting its ketone group at position 4 and the partially saturated ring system . Its structural features make it a key intermediate in the biosynthesis of pteridines and folate analogs, though its specific biological roles remain understudied compared to other pteridine derivatives.

Méthodes De Préparation

La 6-méthylptérine est généralement préparée par des voies synthétiques. Une méthode de synthèse courante implique la réaction de la pyrazinopyridin-4(1H)-one avec le bromure de méthyle, suivie d’une aminolyse du produit . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La 6-méthylptérine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation de la 6-méthylptérine peuvent générer des espèces réactives de l’oxygène .

4. Applications de la recherche scientifique

La 6-méthylptérine présente une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Properties : Research indicates that 4(1H)-Pteridinone, 2-amino-6-methyl- exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of essential metabolic pathways in microorganisms, suggesting potential for new antibiotic formulations .

Antitumor Activity : The compound has been studied for its antitumor properties, particularly its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. By targeting this enzyme, it may halt tumor cell proliferation and induce apoptosis, highlighting its potential as a targeted cancer therapy .

Enzyme Inhibition

4(1H)-Pteridinone, 2-amino-6-methyl- has been identified as an inhibitor of several enzymes:

- Thymidylate Synthase : Critical for DNA synthesis; inhibition can lead to reduced cancer cell growth.

- Xanthine Oxidase : Involved in purine metabolism; inhibition may be beneficial for conditions like gout and hyperuricemia.

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of 4(1H)-Pteridinone, 2-amino-6-methyl-. Results showed significant bacterial growth inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In cancer research, the compound was tested against various cell lines. Findings revealed effective apoptosis induction in multiple cancer types while exhibiting minimal toxicity towards normal cells. This selectivity underscores its promise as a targeted therapeutic agent.

Mécanisme D'action

Le mécanisme d’action de la 6-méthylptérine implique sa capacité à générer de l’oxygène singulet et du peroxyde d’hydrogène lorsqu’elle est exposée à une photo-irradiation . Ces espèces réactives de l’oxygène peuvent interagir avec diverses cibles moléculaires, conduisant à un stress oxydatif et à des effets thérapeutiques potentiels. De plus, la 6-méthylptérine peut piéger les radicaux libres et inhiber les cytokines pro-inflammatoires, contribuant à son activité biologique .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4(1H)-Pteridinone, 6-Methyl- (C₇H₆N₄O)

- Structural Difference: Lacks the 2-amino group present in the target compound.

- This derivative has been cataloged in mass spectral databases but lacks reported biological activity, suggesting functional importance of the 2-amino substituent .

2-Amino-4(3H)-Pteridinone (C₆H₅N₅O)

- Structural Difference: No methyl group at position 6; molecular weight 163.14 g/mol .

- Implications: The missing methyl group likely alters steric interactions and lipophilicity. This compound (CAS: 2236-60-4) is a simpler pteridinone derivative and serves as a scaffold for synthesizing folate analogs, though its methylated counterpart may exhibit enhanced metabolic stability .

6-Methyl-2-pivaloylamino-4(3H)-Pteridinone

- Structural Difference: Features a pivaloyl (tert-butyl carbonyl) group on the 2-amino substituent.

- Implications: The bulky pivaloyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This derivative was synthesized in 40% yield and characterized by NMR, demonstrating the feasibility of acyl modifications on the pteridinone core .

4(1H)-Pteridinone, 2-Amino-5,6,7,8-Tetrahydro-6-(Hydroxymethyl)-

- Structural Difference : Fully saturated pyrazine ring (tetrahydro) with a hydroxymethyl group at position 6 (CAS: 31969-10-5) .

- Implications : Saturation increases conformational flexibility and may improve bioavailability. The hydroxymethyl group introduces a polar moiety, enhancing water solubility. Such derivatives are explored in neurotransmitter synthesis and enzyme cofactor studies .

Dihydropteridinone Derivatives (e.g., PLK Kinase Inhibitors)

- Structural Difference : Partial saturation (dihydro) and varied substituents (e.g., propargyl, methyl groups).

- Implications: Substitution patterns significantly impact target affinity. For example, (S)-pteridinones with methyl groups showed 5-fold higher potency as VRK1 inhibitors compared to (R)-isomers, highlighting stereochemical sensitivity . Similarly, dihydro derivatives with propargyl groups exhibited reduced kinase inhibition, emphasizing steric limitations .

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

- 4(3H)-Pteridinone Scaffold (Compound 12 in CB2 Receptor Study): Exhibited a low Tanimoto coefficient (Tc = 0.26) against known CB2 antagonists, indicating structural novelty. Its 4(3H)-pteridinone core formed π–π stacking interactions with Phe183 and hydrogen bonds with Ser285, suggesting unique binding modes compared to pyrido-thieno-pyrimidinedione derivatives (Tc = 0.28–0.55) .

- 6-Methylpterin: No direct receptor binding data, but structural analogs like 7(1H)-Pteridinone showed differential accumulation in plant extracts, hinting at bioactivity in natural systems .

Therapeutic Potential

- Anticancer Activity: 7-Amino-triazolo-pteridinones demonstrated potent antitumor effects (IC₅₀ < 1 μM in some cell lines), suggesting that amino-substituted pteridinones are promising scaffolds. The methyl group in 2-amino-6-methyl-4(3H)-pteridinone may enhance cytotoxicity by modulating electron distribution .

- Enzyme Inhibition: Dihydropteridinones inhibited VRK1 at nanomolar concentrations (IC₅₀ = 12–80 nM), with methyl substituents improving potency. This contrasts with non-methylated analogs, which showed weaker activity .

Structural and Physicochemical Data Table

Activité Biologique

4(1H)-Pteridinone, 2-amino-6-methyl- (CAS No. 708-75-8) is a nitrogen-rich heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4(1H)-Pteridinone, 2-amino-6-methyl- is CHNO. The chemical structure features a pteridine core with an amino group at the second position and a methyl group at the sixth position. This configuration contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that 4(1H)-Pteridinone, 2-amino-6-methyl- exhibits antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth has been linked to its interference with essential metabolic pathways in microorganisms. Studies have shown that it can act as an effective agent against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Antitumor Activity

The compound has also been investigated for its antitumor properties. It has demonstrated the ability to inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis in cancer cells. By targeting this enzyme, 4(1H)-Pteridinone, 2-amino-6-methyl- can potentially halt the proliferation of tumor cells and induce apoptosis .

Enzyme Inhibition

In addition to thymidylate synthase, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could have implications for conditions such as gout and hyperuricemia, where xanthine oxidase plays a critical role.

The biological activities of 4(1H)-Pteridinone, 2-amino-6-methyl- are primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound binds to specific enzymes, altering their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : By inhibiting key enzymes involved in DNA synthesis, it can lead to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence ROS levels within cells, contributing to its cytotoxic effects against cancerous cells .

Synthesis Methods

Several synthesis methods for 4(1H)-Pteridinone, 2-amino-6-methyl- have been reported:

- Condensation Reactions : Utilizing readily available precursors such as amino acids or other pteridine derivatives.

- Cyclization Processes : Involving multi-step reactions that build the pteridine ring system from simpler organic compounds.

The choice of method often depends on the desired yield and purity of the final product .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 4(1H)-Pteridinone, 2-amino-6-methyl-. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In another research study focused on cancer therapeutics, the compound was tested against various cancer cell lines. The findings revealed that it effectively induced apoptosis in several types of cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity underscores its potential as a targeted cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-6-methylpyridine | CHN | Features a pyridine ring; used in organic synthesis. |

| 6-Methylpterin | CHNO | A precursor in folate synthesis; involved in metabolism. |

| Pterin | CHNO | Core structure of pteridines; involved in various biological processes. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4(1H)-Pteridinone, 2-amino-6-methyl-?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the methyl group at position 6 and the amino group at position 2. Mass spectrometry (MS) with electron ionization (EI) can validate the molecular ion peak at m/z 177.16 (C₇H₇N₅O) . X-ray crystallography is recommended to resolve tautomeric ambiguity between 1H- and 3H- forms, as seen in structural analogs .

Q. How is 4(1H)-Pteridinone, 2-amino-6-methyl- synthesized, and what are typical yields?

- Answer : A common route involves condensation of 5,6-diaminopyrimidine derivatives with glyoxal derivatives under acidic conditions. For example, reacting 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with methylating agents yields ~60-70% product . Alternative methods use brominated intermediates (e.g., 6-bromo-1-methyl-pteridinone) followed by nucleophilic substitution, achieving ~70% yield after purification .

Q. What analytical challenges arise when identifying this compound in mixtures?

- Answer : Tautomerism (1H vs. 3H forms) and potential impurities (e.g., 6-methylpterin derivatives) complicate spectral interpretation. High-resolution MS (HRMS) and tandem MS/MS are essential to distinguish isotopic patterns and fragmentation pathways . Thin-layer chromatography (TLC) with UV detection at 254 nm can preliminarily assess purity .

Q. How should this compound be stored to ensure stability?

- Answer : Store in anhydrous conditions (desiccator with silica gel) at -20°C to prevent hydrolysis of the amino group or oxidation of the pteridinone ring. Avoid prolonged exposure to light, as UV irradiation may induce photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Answer : Discrepancies often stem from tautomeric forms or hydration states. Replicate experiments using standardized protocols (e.g., USP methods for melting point determination). Differential Scanning Calorimetry (DSC) can clarify thermal behavior, while Karl Fischer titration quantifies water content .

Q. What strategies optimize synthetic routes for high-purity 4(1H)-Pteridinone, 2-amino-6-methyl-?

- Answer : Use flow chemistry to control reaction kinetics and minimize side products. For example, continuous-flow reactors with immobilized catalysts (e.g., Pd/C) improve selectivity in methylation steps. Post-synthesis purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) enhances purity to >98% .

Q. What is the role of this compound in enzymatic systems, and how can its activity be tested?

- Answer : As a structural analog of biopterin cofactors, it may modulate aromatic amino acid hydroxylases. Design in vitro assays with recombinant human phenylalanine hydroxylase (PAH), monitoring tyrosine production via HPLC. Use isotopic labeling (e.g., ¹⁵N at position 2) to track incorporation into enzyme complexes .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions (e.g., bromination at position 7). Molecular docking (AutoDock Vina) models interactions with enzyme active sites, guiding structure-activity relationship (SAR) studies .

Q. What functionalization strategies expand its utility in medicinal chemistry?

- Answer : Introduce bioisosteres at the 6-methyl group (e.g., trifluoromethyl via Ullman coupling) to enhance metabolic stability. Site-selective amidation at position 2 using N-hydroxysuccinimide (NHS) esters enables conjugation with targeting moieties .

Q. How can isotopic labeling (²H, ¹³C) support metabolic studies of this compound?

- Answer : Synthesize deuterated analogs (e.g., 6-CD₃) via H/D exchange under basic conditions (NaOD/D₂O). Use ¹³C-labeled derivatives in tracer studies to map metabolic pathways in cell cultures (e.g., LC-MS/MS analysis of urinary metabolites) .

Propriétés

IUPAC Name |

2-amino-6-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221062 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-75-8 | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.